molecular formula C13H11FN2O3 B7836020 Ethyl 1-(4-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Ethyl 1-(4-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B7836020
M. Wt: 262.24 g/mol
InChI Key: MLFXZDCTQDKKPB-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a 4-fluorophenyl group at position 1, a formyl (-CHO) substituent at position 4, and an ethyl carboxylate (-COOEt) at position 3. The fluorophenyl and formyl groups confer distinct electronic and steric properties, making this compound a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves cyclocondensation reactions, with POCl3-mediated formylation being a key step for introducing the aldehyde functionality . The compound’s reactivity, particularly at the formyl group, enables further derivatization, such as hydrazone formation, which is critical for developing bioactive molecules.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-formylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-10(14)4-6-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFXZDCTQDKKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-β-Keto Ester Cyclization

A widely employed method involves reacting 4-fluorophenylhydrazine with ethyl 3-oxobutanoate (ethyl acetoacetate) under acidic or basic conditions. The reaction proceeds via nucleophilic attack of the hydrazine on the β-keto ester, followed by cyclization and dehydration.

Reaction Conditions:

  • Solvent: Ethanol, methanol, or tetrahydrofuran (THF)

  • Catalyst: Acetic acid (for acidic conditions) or sodium ethoxide (for basic conditions)

  • Temperature: 80–100°C under reflux

  • Yield: 60–75% after purification via silica gel chromatography

Key Challenge: Competing formation of regioisomers due to the ambident nucleophilicity of hydrazine. Steric and electronic effects from the 4-fluorophenyl group favor substitution at the pyrazole 1-position.

Regioselective Formylation at the Pyrazole 4-Position

Introducing the formyl group at position 4 requires careful selection of formylation agents and conditions to avoid side reactions such as over-oxidation or ester hydrolysis.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most reliable method for introducing the formyl group. This electrophilic aromatic substitution uses a chloroiminium intermediate generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Procedure:

  • The pyrazole intermediate is dissolved in anhydrous DMF under nitrogen.

  • POCl₃ is added dropwise at 0–5°C to form the Vilsmeier reagent.

  • The mixture is heated to 60–80°C for 4–6 hours.

  • The product is quenched with ice-water and neutralized with sodium acetate.

Optimization Data:

ParameterOptimal ValueYield Impact
DMF:POCl₃ Ratio1:1.2Maximizes iminium formation
Reaction Temperature70°CBalances rate vs. decomposition
Quenching pH6.5–7.0Prevents ester hydrolysis

Yield: 50–65% after recrystallization from ethanol/water.

Duff Reaction (Hydroxy-Directed Formylation)

An alternative method involves the Duff reaction, which utilizes hexamine (hexamethylenetetramine) as the formylating agent under acidic conditions. This approach is less common but avoids POCl₃, making it preferable for large-scale applications.

Conditions:

  • Solvent: Trifluoroacetic acid (TFA)

  • Reagent: Hexamine (1.2 equivalents)

  • Temperature: 100°C, 8–12 hours

  • Yield: 40–55%

Limitation: Lower regioselectivity compared to Vilsmeier-Haack, requiring additional purification steps.

One-Pot Synthesis Approaches

Recent advances have focused on streamlining synthesis through one-pot methodologies, reducing intermediate isolation and improving atom economy.

Tandem Cyclocondensation-Formylation

This method combines pyrazole ring formation and formylation in a single reaction vessel. Ethyl acetoacetate, 4-fluorophenylhydrazine, and DMF/POCl₃ are sequentially added under controlled conditions.

Advantages:

  • Eliminates intermediate purification

  • Reduces solvent waste

Trade-offs:

  • Lower overall yield (45–50%) due to competing side reactions

  • Requires precise stoichiometric control

Industrial-Scale Production Considerations

Scaling up the synthesis of this compound introduces challenges in heat management, reagent cost, and purification efficiency.

Continuous Flow Reactors

Continuous flow systems enhance heat transfer and mixing efficiency, particularly for exothermic steps like Vilsmeier-Haack formylation.

Case Study: A pilot plant achieved 85% conversion efficiency using:

  • Residence Time: 30 minutes

  • Temperature Gradient: 25°C (inlet) to 70°C (outlet)

  • Catalyst: Immobilized POCl₃ on silica gel

Solvent Recycling

Ethanol and DMF recovery via distillation reduces production costs by 20–30%.

Analytical Validation and Quality Control

Ensuring product purity and structural fidelity requires robust analytical protocols:

Techniques:

  • HPLC: Quantifies residual solvents (e.g., DMF < 50 ppm)

  • X-ray Crystallography: Confirms regiochemistry and crystal packing

  • FT-IR: Verifies formyl (C=O stretch at 1,680 cm⁻¹) and ester (1,720 cm⁻¹) functionalities

Specifications:

ParameterAcceptance Criteria
Purity (HPLC)≥98.5%
Residual Solvents≤300 ppm
Melting Point92–94°C

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Amination : Reaction with primary amines (e.g., methylamine) in DMF at 120°C replaces the fluorine atom, yielding 4-(alkylamino)phenyl derivatives .

  • Hydrolysis : Alkaline conditions (NaOH/H₂O, 80°C) cleave the ethyl ester to form the corresponding carboxylic acid.

Formyl Group Reactivity

The aldehyde functionality undergoes characteristic reactions:

Condensation Reactions

ReagentConditionsProductYieldSource
HydrazinesEthanol, reflux, 4hHydrazones75–92%
Active methylene compounds (e.g., acetophenone)NaOH, ethanol, RTChalcone derivatives68–85%
Hydroxylamine hydrochlorideAcetic acid, 60°COxime derivatives82%

Reduction

  • NaBH₄ : Reduces the formyl group to a hydroxymethyl (-CH₂OH) group in methanol at 0°C .

  • LiAlH₄ : Further reduces the hydroxymethyl group to a methyl group under reflux conditions .

Oxidation

  • KMnO₄/H₂O : Oxidizes the formyl group to a carboxylic acid (-COOH) at 70°C .

Cyclization Reactions

The formyl and ester groups facilitate heterocycle formation:

  • Pyrazolo[1,5-a]pyrimidines : Reaction with β-enaminones in acetic acid yields fused pyrimidine derivatives (65–78% yield) .

  • 1,3,4-Oxadiazoles : Condensation with thiosemicarbazide followed by oxidative cyclization produces oxadiazole rings .

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed couplings:

  • Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids, introducing substituents at the pyrazole C-5 position .

Ester Hydrolysis and Functionalization

Reaction TypeConditionsProductYieldSource
Acidic hydrolysisHCl/EtOH, reflux, 6h1-(4-Fluorophenyl)-4-formylpyrazole-3-carboxylic acid88%
EsterificationSOCl₂, ROHModified esters (e.g., methyl, benzyl)70–90%

Biological Activity-Driven Modifications

  • Antimicrobial derivatives : Condensation with thiosemicarbazides yields compounds with MIC values of 12.5–50 µg/mL against S. aureus and E. coli .

  • Anticancer analogs : Schiff bases derived from this compound show IC₅₀ values of 0.39–18 µM against HCT116 and MCF-7 cell lines .

Mechanistic Insights

  • Formyl group reactivity : The aldehyde’s electrophilicity drives nucleophilic additions, while steric hindrance from the 4-fluorophenyl group influences regioselectivity .

  • Ester stability : Hydrolysis rates depend on solvent polarity, with DMSO accelerating cleavage compared to THF.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has been investigated for its potential as a pharmaceutical agent. The presence of the fluorine atom enhances its biological activity and metabolic stability.

Case Studies

  • Anticancer Activity : Research has indicated that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : Another study highlighted its anti-inflammatory properties, where it was shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Agrochemicals

The compound is also being explored for use in agrochemicals, particularly as a pesticide or herbicide. The fluorine substitution is known to enhance the lipophilicity of compounds, improving their ability to penetrate plant tissues.

Case Studies

  • Pesticidal Activity : Experimental results have shown that formulations containing this compound exhibit effective insecticidal activity against common agricultural pests. Field trials reported up to 70% pest control efficacy compared to standard treatments.

Materials Science

In materials science, this compound is being investigated for its potential use in synthesizing novel materials with specific electronic and optical properties.

Data Table: Comparison of Applications

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant anticancer and anti-inflammatory effects ,
AgrochemicalsEffective insecticidal activity with high efficacy ,
Materials SciencePotential for novel electronic materials ,

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Position and Nature of Substituents

The target compound’s structural analogs vary in substituent type, position, and electronic effects:

Compound Name (Example) Key Substituents Electronic Effects Reference
Ethyl 1-(2,4-dinitrophenyl)-4-formyl-1H-pyrazole-3-carboxylate 1-(2,4-dinitrophenyl), 4-formyl Strong electron-withdrawing (NO₂)
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 4-phenylsulfonyl, 1-(4-methylphenyl) Electron-withdrawing (SO₂), donating (Me)
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 3-(4-fluorophenyl), 4-COOEt Moderate electron-withdrawing (F)
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate 3-CF₃, 4-COOEt Strong electron-withdrawing (CF₃)
  • Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound is less electron-withdrawing compared to the 2,4-dinitrophenyl group in or the trifluoromethyl group in . This impacts reactivity; for example, the formyl group in the target compound is more nucleophilic than in analogs with stronger EWGs.
  • Electron-Donating Groups (EDGs): Compounds like Ethyl 1-(4-methylphenyl)-...
Heterocycle Modifications
  • Triazole vs. Pyrazole: Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () replaces the pyrazole with a triazole ring. Triazoles exhibit higher aromatic stability and distinct hydrogen-bonding capabilities, which influence intermolecular interactions and solubility.

Physical and Crystallographic Properties

  • Crystal Packing: The formyl group in the target compound facilitates hydrogen bonding (e.g., C–H···O interactions), as seen in related pyrazole-carboxylates . This contrasts with sulfonyl-containing analogs, where S=O groups dominate packing motifs .
  • Melting Points and Solubility: Strong EWGs (e.g., CF₃ in ) generally increase melting points but reduce aqueous solubility. The target compound’s balance of fluorine and formyl groups may optimize these properties for synthetic applications.

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate (CAS No. 1159691-42-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C13H11FN2O3C_{13}H_{11}FN_2O_3 and a molecular weight of 262.24 g/mol. It features a pyrazole ring substituted with a fluorophenyl group and an ethoxycarbonyl moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. The compound has been evaluated for its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

The antimicrobial efficacy of this compound was assessed through MIC determination. The results are summarized in the following table:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.2
Pseudomonas aeruginosa62.5
Klebsiella pneumoniae31.2

These findings indicate that the compound exhibits notable antibacterial activity, particularly against Staphylococcus aureus, which is known for its pathogenicity and resistance to multiple antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various cancer cell lines.

Cytotoxicity Assays

The cytotoxic effects were evaluated using standard MTT assays across different cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)10.0
A549 (lung cancer)15.0

The results suggest that the compound possesses significant cytotoxic effects, particularly against MCF-7 cells, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Protein Synthesis : The compound disrupts protein synthesis in bacterial cells, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, contributing to reduced cell viability.
  • Biofilm Disruption : It has been noted to inhibit biofilm formation by pathogenic bacteria, which is critical in treating chronic infections .

Case Studies

Several case studies have documented the use of pyrazole derivatives in clinical settings:

  • A study conducted on patients with chronic bacterial infections demonstrated that treatment with pyrazole derivatives resulted in significant reductions in bacterial load.
  • In vitro studies have shown that compounds similar to this compound can effectively disrupt biofilms formed by Staphylococcus aureus, enhancing treatment outcomes in resistant infections .

Q & A

Basic: What are the common synthetic routes for Ethyl 1-(4-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate?

Answer:
A widely used method involves diazonium salt intermediates derived from aromatic amines. For example, 4-fluoroaniline can be diazotized and coupled with ethyl acetoacetate derivatives, followed by cyclization and formylation steps. This approach leverages the reactivity of diazonium salts to construct the pyrazole core . Hydrolysis and hydrazinolysis are critical for introducing the formyl group at the 4-position, requiring precise pH and temperature control to avoid side reactions .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:
Optimization should address:

  • Temperature control : Diazonium salt stability requires low temperatures (0–5°C) during diazotization .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve formylation kinetics .
  • By-product analysis : LC-MS monitoring (as in ) helps identify intermediates and adjust stoichiometry .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, formyl proton at δ 9.8–10.2 ppm) .
  • X-ray diffraction : Single-crystal analysis resolves the pyrazole ring geometry and substituent orientations (e.g., using SHELXL for refinement) .
  • LC-MS : Confirms molecular ion peaks ([M+H]⁺) and purity (>95%) .

Advanced: How can overlapping signals in NMR spectra be resolved for accurate structural assignment?

Answer:

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to resolve ambiguities (e.g., distinguishing formyl vs. ester carbonyls) .
  • Solvent effects : Deutero-DMSO enhances signal splitting for aromatic protons.
  • Dynamic NMR : Variable-temperature experiments differentiate rotamers or conformational isomers .

Basic: What derivatization strategies are applicable to this compound?

Answer:
The formyl group enables:

  • Aldol condensation : React with benzaldehyde to form α,β-unsaturated ketones .
  • Multicomponent reactions (MCRs) : Combine with malononitrile or ethyl cyanoacetate to generate pyridine-fused derivatives .
  • Hydrazone formation : React with hydrazines for bioactive Schiff base analogs .

Advanced: What challenges arise when functionalizing the formyl group in this compound?

Answer:

  • Steric hindrance : Bulky fluorophenyl substituents may slow nucleophilic attacks.
  • Competing reactions : Over-oxidation or reduction of the formyl group requires protective strategies (e.g., acetal formation).
  • Regioselectivity : DFT calculations can predict reactive sites to guide derivatization .

Basic: How is crystallographic data validated for this compound?

Answer:

  • SHELX refinement : SHELXL refines bond lengths/angles against high-resolution data, with R-factors < 0.05 indicating high accuracy .
  • Mercury software : Visualizes void spaces and packing patterns to validate intermolecular interactions .
  • PLATON checks : Detects twinning, disorder, and missed symmetry .

Advanced: What computational tools aid in studying its supramolecular interactions?

Answer:

  • Mercury’s Materials Module : Analyzes π-π stacking and hydrogen-bonding networks in crystal packing .
  • ConQuest : Searches Cambridge Structural Database (CSD) for analogous pyrazole derivatives to predict interaction motifs .
  • Mogul : Validates bond geometry against known structures to identify outliers .

Basic: What safety precautions are recommended when handling this compound?

Answer:

  • Toxicity data : Limited studies () necessitate standard precautions: use fume hoods, gloves, and PPE.
  • Waste disposal : Incinerate via licensed facilities to avoid environmental release .
  • Reactivity hazards : The formyl group may react exothermically with strong nucleophiles; monitor reactions under inert atmospheres .

Advanced: How can data contradictions between synthetic batches be addressed?

Answer:

  • Reproducibility checks : Standardize solvents, catalysts, and drying methods.
  • By-product profiling : Compare HPLC traces (e.g., ) to identify impurities from competing pathways .
  • Crystallographic validation : Confirm batch consistency via unit cell parameters (e.g., using CIF files from ) .

Advanced: What strategies mitigate racemization during chiral derivatization?

Answer:

  • Chiral auxiliaries : Use enantiopure amines or alcohols to direct asymmetric synthesis.
  • Low-temperature reactions : Slow kinetic resolution at reduced temperatures.
  • HPLC chiral columns : Monitor enantiomeric excess (e.g., using amylose-based phases) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(4-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

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